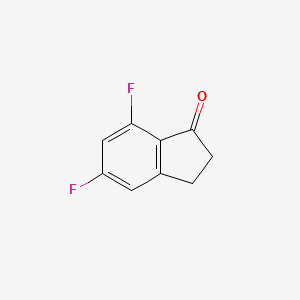

5,7-Difluoro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZGNWCKXLECBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472773 | |

| Record name | 5,7-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-25-3 | |

| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84315-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Difluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Difluoro-1-indanone: Chemical Properties and Reactivity

Introduction

5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms on the indanone scaffold profoundly influences its electronic properties, enhancing its reactivity and imparting unique characteristics to molecules derived from it. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 5,7-Difluoro-1-indanone, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its application.

Physicochemical and Spectroscopic Profile

The foundational chemical and physical properties of 5,7-Difluoro-1-indanone are summarized below, providing essential data for its handling, application, and characterization.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 84315-25-3 | [1] |

| Molecular Formula | C₉H₆F₂O | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 80-84 °C |

Spectroscopic Profile

A thorough understanding of the spectroscopic signature of 5,7-Difluoro-1-indanone is critical for reaction monitoring and product characterization. While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected spectral features can be confidently predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aliphatic and aromatic protons. The methylene protons at the C2 and C3 positions will likely appear as triplets in the upfield region. The aromatic region will show a complex splitting pattern for the two aromatic protons due to both proton-proton and proton-fluorine couplings. The proton at C4 will be split by the adjacent proton at C6 and the fluorine at C5, while the proton at C6 will be split by the proton at C4 and the fluorine atoms at C5 and C7.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct resonances. The carbonyl carbon (C1) is expected to be the most deshielded, appearing significantly downfield. The carbons directly bonded to fluorine (C5 and C7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The remaining aromatic and aliphatic carbons will appear at characteristic chemical shifts, with their positions influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide direct evidence of the fluorine environments. Two distinct signals are expected for the fluorine atoms at C5 and C7, each likely appearing as a multiplet due to coupling with the aromatic protons.[2]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1710-1730 cm⁻¹.[3] Additional prominent bands will correspond to aromatic C-H and C=C stretching, as well as a strong C-F stretching vibration.[3]

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak ([M]⁺) at an m/z of approximately 168. A characteristic fragmentation pattern for indanones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z 140.[3]

Synthesis of 5,7-Difluoro-1-indanone

The most prevalent and reliable method for the synthesis of 5,7-Difluoro-1-indanone is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2,4-difluorophenyl)propanoic acid.[4][5] This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst to form the cyclic ketone.

Detailed Experimental Protocol: Synthesis of 5,7-Difluoro-1-indanone

Reaction:

Caption: Synthetic pathway to 5,7-Difluoro-1-indanone.

Step 1: Acyl Chloride Formation

-

To a solution of 3-(2,4-difluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude acyl chloride in a fresh portion of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 5,7-Difluoro-1-indanone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Chemical Reactivity: A Tale of Two Fluorines

The chemical reactivity of 5,7-Difluoro-1-indanone is dictated by the interplay of its three key structural features: the electrophilic carbonyl group, the acidic α-protons, and the electron-deficient aromatic ring. The two strongly electron-withdrawing fluorine atoms significantly amplify the inherent reactivity of the 1-indanone core.

Caption: Reactivity map of 5,7-Difluoro-1-indanone.

Reactions at the Carbonyl Group: An Enhanced Electrophilic Center

The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which is transmitted through the aromatic ring to the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to the non-fluorinated 1-indanone. Consequently, 5,7-Difluoro-1-indanone undergoes nucleophilic addition reactions more readily.

Reduction: The ketone functionality can be easily reduced to the corresponding alcohol, 5,7-difluoro-1-indanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[6] The enhanced electrophilicity of the carbonyl carbon may lead to faster reaction rates compared to its non-fluorinated counterpart.

Exemplary Protocol: Reduction of 5,7-Difluoro-1-indanone

-

Dissolve 5,7-Difluoro-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,7-difluoro-1-indanol.

Reactions at the α-Carbon: The Influence on Acidity

The electron-withdrawing nature of the fluorine atoms and the carbonyl group increases the acidity of the protons on the α-carbon (C2). This facilitates the formation of an enolate anion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the indanone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or an amine.[7] The increased acidity of the α-protons in 5,7-Difluoro-1-indanone is expected to facilitate this condensation, potentially leading to higher yields and faster reaction times.

Reactions on the Aromatic Ring: A Deactivated System

The fluorine atoms are strongly deactivating groups for electrophilic aromatic substitution (EAS) due to their high electronegativity. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring of 5,7-Difluoro-1-indanone would require harsh reaction conditions and are generally not favorable. Any substitution would be directed to the C6 position, which is meta to both fluorine atoms and para to the deactivating carbonyl group (after considering its influence on the fused ring system).

Applications in Drug Discovery and Medicinal Chemistry

The indanone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. 5,7-Difluoro-1-indanone, therefore, serves as a key intermediate in the synthesis of novel therapeutic agents.

Notably, derivatives of indanone have shown promise as neuroprotective agents and in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9] The ability to readily modify the 5,7-difluoro-1-indanone core through the reactions described above allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in the pursuit of new and more effective drugs.

Safety and Handling

5,7-Difluoro-1-indanone is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5,7-Difluoro-1-indanone is a highly valuable synthetic intermediate whose chemical properties and reactivity are significantly modulated by the presence of two fluorine atoms on its aromatic ring. This in-depth technical guide has provided a comprehensive overview of its synthesis, spectroscopic profile, and key chemical transformations. The enhanced electrophilicity of the carbonyl group and the increased acidity of the α-protons make it a reactive and versatile building block for the construction of complex molecular architectures. Its utility in medicinal chemistry, particularly in the development of neuroprotective agents, underscores its importance for researchers and scientists at the forefront of drug discovery and chemical innovation.

References

- BenchChem. (2025). Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

- Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- Wikipedia. (n.d.).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- MDPI. (n.d.).

- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- Synlett. (2014). Regioselective Synthesis of Indanones.

- PubChemLite. (n.d.). 5,7-difluoro-1-indanone (C9H6F2O).

- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.

- ResearchGate. (2015).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.

- IChemE. (n.d.).

- Organic Chemistry Portal. (n.d.).

- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.

- PubMed. (2014, May 8). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties.

- PubMed Central. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties.

- PubMed. (n.d.).

- PubMed. (n.d.). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BYJU'S. (n.d.).

- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Sigma-Aldrich. (n.d.).

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.

- Iowa State University. (n.d.). NMR Coupling Constants.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),....

- PubMed. (n.d.).

- ResearchGate. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.

- PubMed Central. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Difluoro-1-indanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Difluoro-1-indanone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical research communities. The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1] The strategic incorporation of fluorine atoms, as in 5,7-difluoro-1-indanone, can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making it a valuable building block in drug discovery programs.[1] This document details the synthetic pathway, including a robust experimental protocol for its preparation via intramolecular Friedel-Crafts acylation. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, supported by predictive spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their work.

Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry

The 1-indanone core is a fundamental structural motif found in a wide array of biologically active molecules and natural products.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The unique electronic properties of fluorine can influence a molecule's pKa, dipole moment, and conformational preferences, which in turn can lead to improved potency, selectivity, and pharmacokinetic profiles.

5,7-Difluoro-1-indanone, with its two fluorine atoms positioned on the aromatic ring, presents a unique scaffold for the synthesis of novel therapeutic agents. The fluorine substitutions are expected to influence the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group, offering distinct advantages in the design of targeted therapies. This guide provides the essential technical details for the synthesis and comprehensive characterization of this promising chemical entity.

Synthesis of 5,7-Difluoro-1-indanone: A Two-Step Approach

The most direct and efficient synthetic route to 5,7-Difluoro-1-indanone involves a two-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 5,7-Difluoro-1-indanone.

Step 1: Synthesis of the Precursor, 3-(3,5-Difluorophenyl)propanoic acid

The necessary precursor for the intramolecular cyclization is 3-(3,5-difluorophenyl)propanoic acid. While this compound is commercially available from various suppliers, it can also be synthesized in the laboratory. A common method for its preparation is the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.

Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3,5-difluorophenyl)propenoic acid (1.0 eq.) in tetrahydrofuran (THF).

-

Catalyst Addition: To this solution, add a slurry of 10% palladium on carbon (Pd/C) catalyst in ethyl acetate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50 psi) and shake or stir the mixture vigorously for 4 hours at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid, which is typically an oil or low-melting solid and can be used in the next step without further purification if deemed sufficiently pure.[4]

Step 2: Intramolecular Friedel-Crafts Acylation

The key step in the synthesis of 5,7-Difluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst. The two fluorine atoms at the 3 and 5 positions of the phenyl ring direct the electrophilic substitution to the position ortho to both fluorine atoms, leading to the desired 5,7-difluoro-1-indanone.

Sources

5,7-Difluoro-1-indanone: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-1-indanone (CAS Number: 84315-25-3) is a fluorinated carbocyclic ketone that has emerged as a pivotal intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic incorporation of two fluorine atoms onto the indanone scaffold profoundly influences the molecule's physicochemical properties, offering medicinal chemists a versatile tool to enhance metabolic stability, binding affinity, and bioavailability of target compounds. This technical guide provides a comprehensive overview of 5,7-Difluoro-1-indanone, encompassing its chemical and physical properties, a detailed examination of its synthesis via intramolecular Friedel-Crafts acylation, and an exploration of its significant, albeit often indirect, role in the development of novel therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug development, providing both foundational knowledge and practical insights into the utilization of this important synthetic building block.

Introduction: The Strategic Advantage of Fluorination in the Indanone Scaffold

The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[1] In the context of the indanone framework, the presence of fluorine atoms, as seen in 5,7-Difluoro-1-indanone, can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing the potency of a drug.

-

Improved Bioavailability: The increased lipophilicity imparted by fluorine can facilitate the passage of molecules across biological membranes.

While 5,7-Difluoro-1-indanone is primarily utilized as a synthetic intermediate and not as an active pharmaceutical ingredient itself, its unique combination of a reactive ketone, an activated aromatic ring, and the advantageous properties of its difluoro substitution pattern makes it a highly valuable precursor in the synthesis of a diverse range of potentially therapeutic molecules.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 5,7-Difluoro-1-indanone is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 84315-25-3 | |

| Molecular Formula | C₉H₆F₂O | |

| Molecular Weight | 168.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 80-84 °C | |

| InChI | 1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| SMILES | Fc1cc(F)c2C(=O)CCc2c1 |

Spectroscopic Profile

While experimentally obtained high-resolution spectra for 5,7-Difluoro-1-indanone are not widely available in public databases, a predictive analysis based on established spectroscopic principles provides a reliable characterization of its spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted spectra for 5,7-Difluoro-1-indanone are as follows:

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would likely show a complex multiplet for the two aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The two methylene groups of the indanone ring would appear as two distinct triplets in the aliphatic region, typically around 2.5-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals. The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield. The aromatic carbons will show characteristic shifts, with the carbons directly bonded to the fluorine atoms exhibiting large one-bond C-F coupling constants. The two aliphatic carbons of the five-membered ring will resonate in the upfield region of the spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the 5- and 7-positions. These signals will likely appear as multiplets due to coupling with the aromatic protons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 5,7-Difluoro-1-indanone would be dominated by a strong absorption band characteristic of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. Other expected significant absorptions include:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2950 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1480 cm⁻¹

-

C-F stretching: A strong band around 1250 cm⁻¹

2.2.3. Mass Spectrometry (MS)

In an electron ionization mass spectrum, 5,7-Difluoro-1-indanone would be expected to show a prominent molecular ion peak ([M]⁺) at an m/z of 168. A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z 140.[3]

Synthesis of 5,7-Difluoro-1-indanone: A Mechanistic Approach

The most common and efficient method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[1] For 5,7-Difluoro-1-indanone, this involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from commercially available materials.

Sources

A Comprehensive Spectroscopic Analysis of 5,7-Difluoro-1-indanone: An In-depth Technical Guide

Abstract

5,7-Difluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates unambiguous structural characterization and purity assessment. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of 5,7-Difluoro-1-indanone (CAS No: 84315-25-3). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental design and spectral interpretation, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: The Chemical and Pharmaceutical Context

5,7-Difluoro-1-indanone is a solid crystalline compound with the empirical formula C₉H₆F₂O and a molecular weight of 168.14 g/mol .[3][4] The indanone scaffold is a privileged structure in drug discovery, and the strategic incorporation of two fluorine atoms onto the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are crucial for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Given its role as a critical intermediate, a robust and validated analytical workflow is paramount for quality control. This guide establishes such a workflow by detailing the acquisition and interpretation of the key spectroscopic data that collectively confirm the molecular structure of 5,7-Difluoro-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 10-20 mg of 5,7-Difluoro-1-indanone for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, ensure the spectrometer is equipped with a suitable probe. Data acquisition parameters (e.g., pulse sequence, relaxation delay) should be optimized for quantitative accuracy where needed.[5]

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum reveals the number and environment of all hydrogen atoms. For 5,7-Difluoro-1-indanone, we expect signals in both the aromatic and aliphatic regions. The key diagnostic feature is the splitting of proton signals by adjacent fluorine atoms (H-F coupling).

Table 1: Predicted ¹H NMR Spectral Data for 5,7-Difluoro-1-indanone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |

| ~ 7.0 - 7.2 | ddd | 1H | H-6 | Located between two fluorine atoms, this proton will experience coupling from H-4 and both F-5 and F-7, resulting in a complex multiplet. |

| ~ 6.8 - 7.0 | dd | 1H | H-4 | This proton is coupled to H-6 and the adjacent F-5, leading to a doublet of doublets. |

| ~ 3.1 - 3.2 | t | 2H | H-3 (CH₂) | These protons are adjacent to the H-2 methylene group and will appear as a triplet. |

| ~ 2.7 - 2.8 | t | 2H | H-2 (CH₂) | Adjacent to the H-3 methylene group, these protons also appear as a triplet. |

Note: d = doublet, t = triplet, ddd = doublet of doublet of doublets. Predicted values are based on standard chemical shift tables and analysis of similar indanone structures.[6][7]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms in the molecule. The influence of the highly electronegative fluorine and oxygen atoms is clearly visible in the chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 5,7-Difluoro-1-indanone in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Interpretation |

| > 190 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 160-165 (d, ¹JCF ≈ 250 Hz) | C-5 / C-7 | The two carbons directly bonded to fluorine will appear as doublets with very large one-bond C-F coupling constants. Their exact shifts will differ due to their relative positions. |

| ~ 135-145 | C-3a / C-7a | These are the quaternary carbons at the ring junction. |

| ~ 110-120 (d) | C-4 / C-6 | These carbons are coupled to adjacent fluorine atoms, resulting in doublet signals. |

| ~ 35-40 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

| ~ 25-30 | C-2 | Aliphatic carbon beta to the carbonyl group. |

Note: ¹JCF refers to the coupling constant between carbon and fluorine through one bond. The large magnitude of this coupling is a definitive indicator of a direct C-F bond.[8]

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[5][9] Since the two fluorine atoms in 5,7-Difluoro-1-indanone are in non-equivalent chemical environments, they will produce two distinct signals.

Table 3: Predicted ¹⁹F NMR Spectral Data for 5,7-Difluoro-1-indanone

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Interpretation |

| -100 to -120 | d | F-5 | Each fluorine atom will be coupled to the other fluorine atom (meta-coupling) and to adjacent protons (H-4 and H-6), resulting in complex multiplets. For simplicity, the primary coupling (F-F) is shown as a doublet. |

| -100 to -120 | d | F-7 | The chemical shifts are reported relative to CFCl₃ at 0.00 ppm.[10] The precise values depend on the local electronic environment. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is essentially a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or from a thin film of a liquid melt between salt plates.

-

Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Spectral Interpretation

The IR spectrum of 5,7-Difluoro-1-indanone is dominated by a few key features that confirm its core structure.

Table 4: Characteristic IR Absorption Bands for 5,7-Difluoro-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

| ~ 1710 - 1730 | Strong | C=O Stretch | Ketone |

| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1300 | Strong | C-F Stretch | Aryl Fluoride |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~ 2850 - 2950 | Medium | Aliphatic C-H Stretch | CH₂ Groups |

Note: These values are based on typical ranges for the specified functional groups. The strong carbonyl absorption is the most prominent and diagnostic peak in the spectrum.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane.

-

Injection and Separation: The solution is injected into a Gas Chromatograph (GC), where it is vaporized and separated from any impurities.

-

Ionization and Detection: The eluted compound enters the Mass Spectrometer, where it is ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[11]

Spectral Interpretation

The mass spectrum provides two critical pieces of information:

-

Molecular Ion Peak ([M]⁺): This peak corresponds to the intact molecule that has lost one electron. For C₉H₆F₂O, the molecular ion peak will be observed at m/z ≈ 168 , confirming the molecular weight.[3][12]

-

Fragmentation Pattern: The most common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule. This results in a prominent fragment ion.

Table 5: Expected Mass Spectrometry Data for 5,7-Difluoro-1-indanone

| m/z | Relative Intensity | Interpretation |

| 168 | High | [M]⁺ (Molecular Ion) |

| 140 | High | [M - CO]⁺ |

Visualization of Key Fragmentation Pathway

The loss of carbon monoxide from the molecular ion is a characteristic and diagnostic fragmentation for this class of compounds.

Caption: Primary fragmentation pathway of 5,7-Difluoro-1-indanone in MS.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques to build a self-validating and unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of 5,7-Difluoro-1-indanone.

Conclusion

The structural identity and purity of 5,7-Difluoro-1-indanone are unequivocally established through the synergistic application of NMR, IR, and MS. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic framework and connectivity. IR spectroscopy rapidly confirms the presence of the critical ketone and aryl-fluoride functional groups. Finally, mass spectrometry verifies the correct molecular weight and reveals a characteristic fragmentation pattern. This guide provides the foundational data and interpretive logic required by researchers to confidently use and assess this important chemical building block in their development pipelines.

References

- BenchChem. (2025). Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.

-

PubChem. (n.d.). 5,7-difluoro-1-indanone (C9H6F2O). National Center for Biotechnology Information. Retrieved from [Link]

- Streit, S. I., et al. (2021).

-

PubChem. (n.d.). 5,6-Difluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

- van der Veen, J. R., et al. (2012). Regioselective Synthesis of Indanones. Synlett.

- Shah, Z. A., & Khan, M. R. (2015). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃.

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

- BenchChem. (2025).

- Cholewiński, G., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Future Medicinal Chemistry.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental). Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Iriarte, A., et al. (2019). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. ¹H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1-indanone - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fine tuning the emission wavelengths of the 7-hydroxy-1-indanone based nano-structure dyes: Near-infrared (NIR) dual emission generation with large stokes shifts. Retrieved from [Link]

Sources

- 1. H54002.06 [thermofisher.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5,7-Difluoro-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - 5,7-difluoro-1-indanone (C9H6F2O) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Advantage of Fluorination in Indanone Scaffolds

An In-depth Technical Guide to the Biological Activity of Fluorinated Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling interaction with a diverse array of biological targets. The strategic incorporation of fluorine into the indanone structure has emerged as a powerful tool in drug discovery, profoundly influencing the physicochemical and pharmacological properties of the resulting derivatives.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[3][4] This guide provides a comprehensive exploration of the biological activities of fluorinated indanone derivatives, delving into their therapeutic potential across various disease areas, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Angiogenesis

Fluorinated indanone derivatives have demonstrated significant potential as anticancer agents, with multifaceted mechanisms of action that include the disruption of microtubule dynamics and the inhibition of angiogenesis.[5][6]

Mechanism of Action: Microtubule Destabilization

A prominent mechanism of action for certain fluorinated indanone derivatives is the inhibition of tubulin polymerization.[5][7] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][8]

Caption: Anticancer mechanism via microtubule destabilization.

Antiangiogenic Effects

In addition to their direct cytotoxic effects, fluorinated indanone derivatives can also inhibit tumor growth by suppressing angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. This is achieved through the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5]

Quantitative Data: In Vitro and In Vivo Efficacy

The anticancer efficacy of fluorinated indanone derivatives has been demonstrated in both in vitro and in vivo models. The following table summarizes the comparative performance of a fluorinated benzylidene indanone derivative against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[8]

| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |

| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Not specified in the study | [8] |

| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-α | Antimetabolite (inhibits thymidylate synthase) | [5][8] |

| In Vivo Efficacy (C3H/Jax mice mammary carcinoma model) | 48.2% tumor volume reduction | Tumor inhibition varies by model and dose | [5] |

| In Vivo Dosage | Not specified in the study | Dose-dependent | [8] |

| Toxicity (Swiss albino mice) | Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies | Known for significant side effects | [5] |

Experimental Protocols

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of the fluorinated benzylidene indanone derivative for a specified incubation period.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

-

Staining: Fixed cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[8]

-

Tumor Implantation: C3H/Jax mice are subcutaneously implanted with mammary carcinoma cells.

-

Treatment: Once tumors are established, mice are orally administered the fluorinated benzylidene indanone derivative or a vehicle control.

-

Tumor Measurement: Tumor volumes are measured at regular intervals using calipers.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[5]

Neuroprotective Activity: Combating Neurodegenerative Diseases

The indanone scaffold is a key structural feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][10] Research into fluorinated indanone derivatives has aimed to enhance potency and refine the structure-activity relationships (SAR) for the inhibition of enzymes implicated in neurodegenerative disorders, such as AChE and monoamine oxidase B (MAO-B).[9]

Mechanism of Action: Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: In cholinergic synapses, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by fluorinated indanone derivatives increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4][9]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the metabolism of dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.[9]

Caption: Inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of indanone derivatives against AChE is highly dependent on the nature and position of substituents. While a comprehensive SAR for a 5-fluoro-1-indanone series is not extensively documented, studies on related indanones provide valuable insights. For instance, the presence of a dimethoxy substitution on the indanone ring and a benzyl piperidine moiety has been shown to significantly enhance AChE inhibitory activity.[9]

| Compound ID | Core Structure | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 | Reference |

| Donepezil | 1-Indanone | H | -CH₂-piperidine-benzyl | ~5.7 nM | [9] |

| 2 | 1-Indanone | OCH₃ (dimethoxy) | -CH₂-piperidine-benzyl | 0.78 µM | [9] |

| 3 | 1-Indanone | H | 2-fluorobenzyl piperazine acetamide | 60 µM | [9] |

| 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 µM | [9] |

Experimental Protocol: In Vitro AChE Inhibition Assay

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), recombinant human AChE, and test compounds (fluorinated indanone derivatives).

-

Assay Principle: The assay is based on the Ellman method. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the enzyme, DTNB, and the test compound.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance at 412 nm over time.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory and Antimicrobial Activities

Fluorinated indanone derivatives also exhibit promising anti-inflammatory and antimicrobial properties.[7][11]

Anti-inflammatory Mechanism: COX and NF-κB Inhibition

The anti-inflammatory effects of some indanone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[7] Additionally, certain derivatives can block the activation of the NF-κB/MAPK signaling pathway, a central regulator of the inflammatory response.[4][8]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Antimicrobial Activity

Fluorinated indanone derivatives have been screened for their in-vitro antibacterial and antifungal activity.[11] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The introduction of electron-withdrawing groups, such as fluorine, can be beneficial for the antimicrobial activity of these compounds.[12]

Quantitative Data: Anti-inflammatory and Antimicrobial Potency

The following table summarizes the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative compared to the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[8]

| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin | Reference |

| In Vitro Activity (LPS-stimulated murine macrophages) | Effective inhibition of IL-6 and TNF-α expression | Potent inhibitor of cyclooxygenase (COX) enzymes | [8] |

| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling pathway | Non-selective COX-1/COX-2 inhibitor | [8] |

Conclusion and Future Perspectives

Fluorinated indanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine into the indanone scaffold has proven to be an effective strategy for modulating the pharmacological properties of these molecules, leading to enhanced potency and improved drug-like characteristics. The diverse mechanisms of action, spanning from enzyme inhibition to the modulation of key signaling pathways, underscore the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and inflammatory disorders.

Future research in this area should focus on comprehensive structure-activity relationship studies to further optimize the design of fluorinated indanone derivatives with enhanced target selectivity and reduced off-target effects. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs for biological evaluation. As our understanding of the intricate roles of these compounds in various pathological processes deepens, fluorinated indanone derivatives are poised to make a significant impact on the development of next-generation therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.

- Benchchem. (n.d.). Harnessing the 5-Fluoro-1-Indanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.

- Benchchem. (n.d.). Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research.

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.

- Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. (2020). European Journal of Pharmaceutical Sciences, 154, 105513.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.

- Antimicrobial and computational investigation of two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs. (2021). ResearchGate.

- Recent developments in biological activities of indanones. (2017). PubMed.

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Recent developments in biological activities of indanones. (2017). ResearchGate.

- Synthesis and Activity of Aurone and Indanone Derivatives. (n.d.). PubMed.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 5,7-Difluoro-1-indanone in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Among the myriad of fluorinated building blocks, 5,7-difluoro-1-indanone has emerged as a particularly versatile and valuable synthon. Its rigid bicyclic framework, coupled with the electron-withdrawing nature of the two fluorine atoms, provides a unique combination of reactivity and structural pre-organization that can be leveraged for the efficient construction of complex, biologically active molecules. This guide provides an in-depth exploration of 5,7-difluoro-1-indanone as a strategic building block, offering field-proven insights into its synthesis, reactivity, and application in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. 5,7-Difluoro-1-indanone is a solid at room temperature with a melting point range of 80-84 °C.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₂O | [2] |

| Molecular Weight | 168.14 g/mol | [2] |

| CAS Number | 84315-25-3 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 80-84 °C | [2] |

The spectroscopic signature of 5,7-difluoro-1-indanone is consistent with its structure, providing clear handles for reaction monitoring and characterization.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atoms will induce characteristic splitting patterns in the signals of adjacent protons. |

| ¹³C NMR | Nine distinct carbon signals, including the carbonyl carbon and the two carbons directly bonded to fluorine, which will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). |

| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹. Characteristic bands for C-F stretching and aromatic C-H and C=C vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z 168. Common fragmentation patterns may include the loss of carbon monoxide (CO).[3] |

Synthesis of 5,7-Difluoro-1-indanone: A Robust and Scalable Approach

The most prevalent and reliable method for the synthesis of 5,7-difluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,5-difluorophenyl)propanoic acid.[4][5][6] This transformation is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack an in-situ generated acylium ion, leading to the formation of the fused ring system.

Causality Behind the Experimental Choices

The choice of a strong acid catalyst is critical for the success of the Friedel-Crafts acylation. Reagents such as polyphosphoric acid (PPA) or Eaton's reagent are commonly employed. These strong acids serve a dual purpose: they act as both the solvent and the catalyst, protonating the carboxylic acid to facilitate the formation of the key acylium ion intermediate. The high concentration of the acid drives the equilibrium towards the cyclized product.

The workup procedure is designed to quench the strong acid and isolate the desired product. Pouring the reaction mixture onto ice serves to rapidly and safely neutralize the highly corrosive acid. Subsequent extraction with an organic solvent, followed by washing and purification by chromatography, allows for the isolation of pure 5,7-difluoro-1-indanone.

Experimental Protocol: Synthesis of 5,7-Difluoro-1-indanone

Materials:

-

3-(3,5-Difluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,5-difluorophenyl)propanoic acid.

-

To this, add a sufficient volume of polyphosphoric acid to ensure efficient stirring.

-

Heat the reaction mixture with stirring to a temperature of approximately 80-100 °C. The optimal temperature may require empirical determination.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5,7-difluoro-1-indanone by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Synthetic workflow for 5,7-Difluoro-1-indanone.

Applications of 5,7-Difluoro-1-indanone in the Synthesis of Bioactive Molecules

The true value of 5,7-difluoro-1-indanone lies in its utility as a versatile starting material for the synthesis of a diverse array of biologically active compounds. The ketone functionality and the activated aromatic ring provide multiple points for chemical modification, enabling the construction of complex molecular architectures.

As a Precursor to Enzyme Inhibitors for Neurodegenerative Diseases

A significant area of application for fluorinated indanones is in the development of inhibitors for enzymes implicated in neurodegenerative disorders such as Alzheimer's disease.[1] For instance, the indanone scaffold is a key structural feature of acetylcholinesterase (AChE) inhibitors.[7][8] By utilizing 5,7-difluoro-1-indanone, medicinal chemists can introduce fluorine atoms into these inhibitor scaffolds to enhance their potency and pharmacokinetic properties.

The synthesis of such inhibitors often begins with a condensation reaction at the alpha-position of the indanone carbonyl group. For example, a Knoevenagel condensation with an appropriate aldehyde can introduce a benzylidene substituent, which can be further functionalized.

Materials:

-

5,7-Difluoro-1-indanone

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Piperidine (or another basic catalyst)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve 5,7-difluoro-1-indanone and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization.

Caption: Knoevenagel condensation of 5,7-difluoro-1-indanone.

Synthesis of Fused Heterocyclic Systems

The reactivity of the indanone scaffold can be further exploited to construct fused heterocyclic systems, which are prevalent in many classes of pharmaceuticals. For example, the ketone can be converted to a hydrazone, which can then undergo cyclization to form a pyrazole ring fused to the indanone core.

The initial step involves the condensation of 5,7-difluoro-1-indanone with a hydrazine derivative to form the corresponding hydrazone. This is a standard reaction of ketones and is typically acid-catalyzed. The subsequent cyclization can be promoted by a variety of reagents, depending on the desired final product. For example, treatment with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can lead to the formation of a pyrazole ring with the introduction of a formyl group. The electron-withdrawing fluorine atoms on the aromatic ring can influence the regioselectivity of this cyclization.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

5,7-Difluoro-1-indanone represents a powerful and versatile building block for the synthesis of complex and biologically active molecules. Its well-defined reactivity, coupled with the beneficial effects of fluorine incorporation, makes it a strategic asset in the design and development of novel therapeutics. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable synthon in their quest for new and improved medicines.

References

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: [Link]

-

5,7-difluoro-1-indanone (C9H6F2O). PubChemLite. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Available at: [Link]

-

Regioselective Synthesis of Indanones. Thieme Connect. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

-

Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]

-

"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Synthesis and transformations of heterocycles via pseudocyclic reactions. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. Available at: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

-

Friedel Crafts Acylation. Scribd. Available at: [Link]

-

Synthesis and reactions of some heterocyclic azacyanines. PubMed. Available at: [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-二氟-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 5,7-difluoro-1-indanone (C9H6F2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5,7-Difluoro-1-indanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its various analogs, 5,7-Difluoro-1-indanone has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents.[3] The strategic incorporation of two fluorine atoms onto the indanone core significantly modulates the molecule's physicochemical properties, including its metabolic stability and binding affinity for various biological targets.[4] This technical guide provides an in-depth exploration of the potential applications of 5,7-Difluoro-1-indanone in medicinal chemistry, with a focus on its role as a versatile scaffold for the development of innovative treatments for cancer and neurodegenerative diseases. We will delve into the rationale behind its use, detailed synthetic methodologies, structure-activity relationships, and the mechanistic basis of action for its derivatives.

The 5,7-Difluoro-1-indanone Scaffold: Physicochemical Properties and Synthetic Rationale

5,7-Difluoro-1-indanone is a solid at room temperature with a melting point of 80-84 °C. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of 168.14 g/mol .[5] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties to the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can significantly influence the reactivity and biological interactions of the indanone core.[4] This strategic difluorination can lead to enhanced metabolic stability by blocking potential sites of oxidative metabolism, and it can also modulate the acidity of adjacent protons and the binding affinity of the molecule to its biological targets through favorable electrostatic interactions.[3][4]

Synthesis of the 5,7-Difluoro-1-indanone Core

The synthesis of the 5,7-difluoro-1-indanone scaffold is a critical first step in its utilization for drug discovery. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Experimental Protocol: Synthesis of 5,7-Difluoro-1-indanone

Materials:

-

3-(3,5-Difluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-(3,5-Difluorophenyl)propanoic acid in dichloromethane. Add thionyl chloride dropwise at room temperature. Reflux the mixture for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in dichloromethane and cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5,7-Difluoro-1-indanone.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Oncology: A Scaffold for Potent Anticancer Agents

The indanone scaffold has been extensively explored for the development of anticancer agents.[2][6][7][8] Derivatives of 5,7-Difluoro-1-indanone are being investigated for their potential to inhibit various cancer cell lines through mechanisms that include the disruption of microtubule dynamics and the induction of apoptosis.[9]

Targeting Tubulin Polymerization

One of the key mechanisms through which indanone derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[6] The 5,7-difluoro substitution pattern is hypothesized to enhance the binding affinity of these derivatives to the colchicine binding site on tubulin, thereby increasing their potency.

Inhibition of Key Signaling Pathways

Derivatives of 5,7-Difluoro-1-indanone have also been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[4] Inhibition of this pathway can lead to a reduction in the expression of anti-apoptotic proteins and an increase in the susceptibility of cancer cells to programmed cell death.

Table 1: Cytotoxicity of Indanone Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19[6][7] |

| COLO 205 (colorectal) | 6.85 ± 1.44[6][7] | |

| KM 12 (colorectal) | 0.41[9] | |

| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 0.01 - 0.88[2][9] |

Diagram 1: Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of 5,7-Difluoro-1-indanone derivatives.

Applications in Neurodegenerative Diseases: A Scaffold for Neuroprotective Agents

The indanone scaffold is a key component of several drugs and clinical candidates for the treatment of neurodegenerative disorders.[10] The successful development of donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, has spurred significant interest in this chemical class.[1][10] 5,7-Difluoro-1-indanone serves as a valuable starting material for the synthesis of multi-target-directed ligands aimed at addressing the complex pathology of diseases like Alzheimer's and Parkinson's.[3][11]

Multi-Target-Directed Ligands for Alzheimer's Disease

A promising strategy in Alzheimer's drug discovery is the development of single molecules that can modulate multiple pathological targets. Derivatives of 5,7-Difluoro-1-indanone are being designed to simultaneously inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and exert antioxidant effects.[11] The fluorine atoms can enhance the binding of these compounds to the active site of AChE and potentially disrupt the self-assembly of Aβ peptides.

Diagram 2: Multi-Target Approach for Alzheimer's Disease

Caption: Multi-target strategy of 5,7-Difluoro-1-indanone derivatives for Alzheimer's disease.

Future Perspectives and Conclusion

5,7-Difluoro-1-indanone is a highly promising and versatile scaffold in medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting point for the development of novel therapeutic agents with enhanced metabolic stability and biological activity. The applications of its derivatives in oncology and neurodegenerative diseases are particularly noteworthy, with several compounds demonstrating potent in vitro and in vivo efficacy.

Future research should focus on a deeper exploration of the structure-activity relationships of 5,7-difluoro-1-indanone derivatives to optimize their potency and selectivity for specific biological targets. Further investigations into their pharmacokinetic and toxicological profiles will also be crucial for their successful translation into clinical candidates. The continued development of innovative synthetic methodologies will undoubtedly facilitate the generation of diverse libraries of these compounds for biological screening, paving the way for the discovery of next-generation therapeutics.

References

-

MySkinRecipes. (n.d.). 5,7-Difluoro-1-indanone. [Link]

-

Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Saeed, A., & Channar, P. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2136–2164. [Link]

-

PubChem. (n.d.). 5,7-difluoro-1-indanone. [Link]

-